molecular formula C9H13NO B2658418 N-(but-3-yn-1-yl)cyclobutanecarboxamide CAS No. 1343124-21-9

N-(but-3-yn-1-yl)cyclobutanecarboxamide

Cat. No. B2658418
CAS RN: 1343124-21-9
M. Wt: 151.209
InChI Key: KJKBIGDLUULJQC-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)cyclobutanecarboxamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by scientists at Bayer AG, and since then, it has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in the regulation of various physiological processes, including smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the lungs and the penis. This leads to vasodilation and smooth muscle relaxation, which can improve blood flow and tissue oxygenation. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to activate sGC in a dose-dependent manner. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of the compound, and it may have variable effects depending on the tissue or cell type being studied.

Future Directions

There are several potential future directions for research on N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties and greater selectivity for specific tissue types. Another area of interest is the investigation of the role of N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 in various disease states, such as pulmonary hypertension and erectile dysfunction, and the development of new therapeutic approaches based on this compound. Finally, there is also potential for the use of N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 in the development of new diagnostic tools, such as imaging agents that can detect changes in cGMP levels in vivo.

Synthesis Methods

The synthesis of N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 involves the reaction of 3-butyn-1-ol with cyclobutanecarboxylic acid in the presence of a catalyst. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been described in detail in various scientific publications.

Scientific Research Applications

N-(but-3-yn-1-yl)cyclobutanecarboxamide 41-2272 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. In addition, it has been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to enhance the effects of nitric oxide, which is involved in the mechanism of penile erection.

properties

IUPAC Name

N-but-3-ynylcyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-3-7-10-9(11)8-5-4-6-8/h1,8H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBIGDLUULJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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